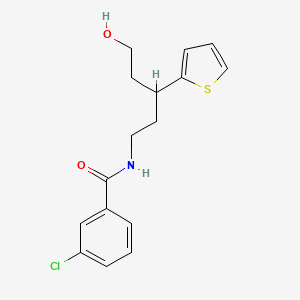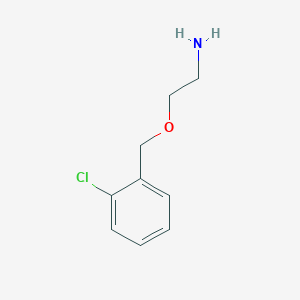![molecular formula C19H18N4O2S B2538687 2-[5-hydroxy-6-benzyl(1,2,4-triazin-3-ylthio)]-N-(2-methylphenyl)acetamide CAS No. 881437-85-0](/img/structure/B2538687.png)
2-[5-hydroxy-6-benzyl(1,2,4-triazin-3-ylthio)]-N-(2-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triazines are a class of heterocyclic compounds that have provided a new dimension to the design of biologically important organic molecules . They are building blocks and several of their derivatives have been identified as multifunctional, adaptable, switchable, and remarkably antifungal, anticancer, antiviral, antitumor, cardiotonic, anti-HIV, analgesic, anti-protozoal, etc .
Synthesis Analysis
The synthesis of triazines can be achieved through various synthetic routes including microwave-assisted, solid-phase, metal-based, [4+2] cycloaddition, and multicomponent one-pot reactions . Synthetic approaches contain linear, angular, and fused triazine heterocycles through a combinatorial method .Molecular Structure Analysis
Triazines are significant moieties having three nitrogen atoms in biologically important molecules . The absence of weak bonds except for the aromatic group and the C=N linkages provides triazine rich nitrogen content, high chemical stability, and the amazing heteroatom effect (HAE) which leads to great practical applications .Chemical Reactions Analysis
Triazines undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization .Scientific Research Applications
Synthesis and Antimicrobial Activities
The compound is part of a broader class of chemicals involved in the synthesis of novel molecules with potential antimicrobial properties. For example, derivatives of 1,2,4-triazine, which share a similar structural motif with the chemical of interest, have been synthesized and evaluated for their antimicrobial activities. These derivatives, including triazole and benzimidazole rings, have shown promising activity against various Candida species and pathogenic bacteria, highlighting the potential of such compounds in developing new antimicrobial agents (Altıntop et al., 2011).
Antitumor Activity
The structural features of 1,2,4-triazine derivatives, including the compound , have been explored for their antitumor activities. Novel analogues of 3-benzyl-substituted-4(3H)-quinazolinones, for instance, demonstrated significant broad-spectrum antitumor activity in vitro. These findings suggest that modifications to the triazine core, similar to those in 2-[5-hydroxy-6-benzyl(1,2,4-triazin-3-ylthio)]-N-(2-methylphenyl)acetamide, can lead to potent antitumor agents (Al-Suwaidan et al., 2016).
Corrosion Inhibition
In the context of industrial applications, derivatives of benzothiazole and triazine, similar in structural complexity to the chemical , have been synthesized and proven effective as corrosion inhibitors for steel in acidic environments. These compounds, through both physical and chemical adsorption onto surfaces, offer protection against corrosion, indicating the potential use of this compound in material science and engineering (Hu et al., 2016).
Anthelmintic Activity
Research into the anthelmintic properties of novel synthesized compounds, including those with a 1,2,4-triazole moiety, has shown that these compounds exhibit significant activity against Pheretima posthumous. This suggests that the structural features present in this compound might be explored for potential anthelmintic applications, contributing to the development of new treatments for parasitic infections (Kumar & Sahoo, 2014).
Mechanism of Action
Future Directions
The future directions in the field of triazine research could involve the development of new synthetic routes, the design of triazine derivatives with enhanced biological activity, and the exploration of new applications in areas such as heterogeneous catalysis, photocatalysis, separation and storage, and energy-related functions .
properties
IUPAC Name |
2-[(6-benzyl-5-oxo-4H-1,2,4-triazin-3-yl)sulfanyl]-N-(2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2S/c1-13-7-5-6-10-15(13)20-17(24)12-26-19-21-18(25)16(22-23-19)11-14-8-3-2-4-9-14/h2-10H,11-12H2,1H3,(H,20,24)(H,21,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJIFKRXTWMEGNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=NN=C(C(=O)N2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

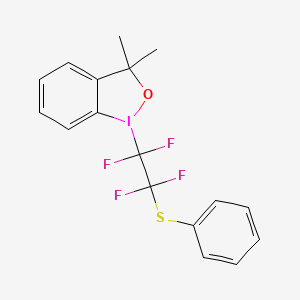
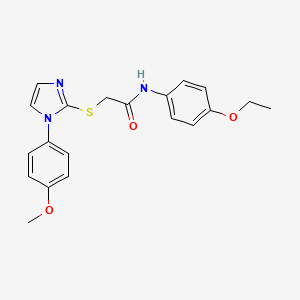
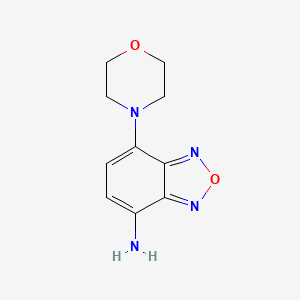
![1-(1-Methylpyrazol-4-yl)-2-azabicyclo[3.2.0]heptane;hydrochloride](/img/structure/B2538612.png)


![3-Fluorosulfonyloxy-5-[[(3R,4S)-4-methoxyoxolan-3-yl]carbamoyl]pyridine](/img/structure/B2538617.png)
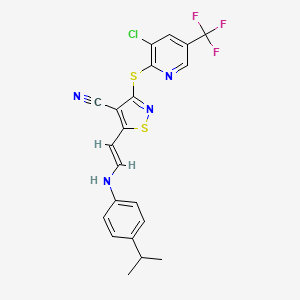
![2-(4-fluorophenyl)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}acetamide](/img/structure/B2538619.png)
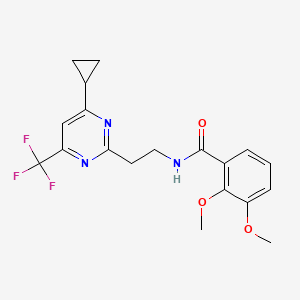
![N1-(2-(2-chlorophenyl)-2-methoxyethyl)-N2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxalamide](/img/structure/B2538622.png)
